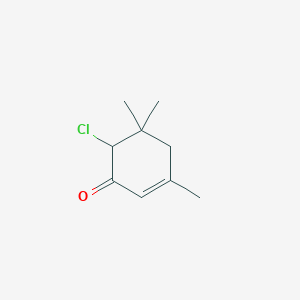
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride . The conditions often involve heating and the use of solvents like ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as pyrazoloquinolines and benzonaphthyridines .
Scientific Research Applications
2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as an inhibitor of HIV-1 integrase.
Medicine: The compound has shown promise in anticancer and antimicrobial evaluations.
Industry: Its derivatives are being explored for use in pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of HIV-1 integrase, which is crucial for the integration of viral DNA into the host genome . This inhibition leads to the prevention of viral replication and the spread of infection.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Uniqueness
What sets 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine apart from these similar compounds is its unique structural framework, which allows for a diverse range of chemical modifications and applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in scientific research.
Properties
CAS No. |
95271-77-5 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-oxido-4-phenyl-6,7,8,9-tetrahydro-1H-2,3-benzodiazepin-2-ium |
InChI |
InChI=1S/C15H16N2O/c18-17-11-14-9-5-4-8-13(14)10-15(16-17)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI Key |
RETMPTCSZIFHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C[N+](=NC(=C2)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-Oxo-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B14356509.png)
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)

![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)




![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)


